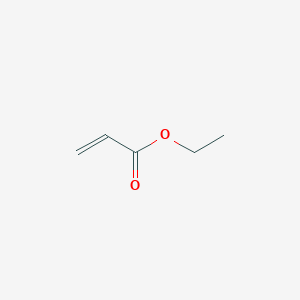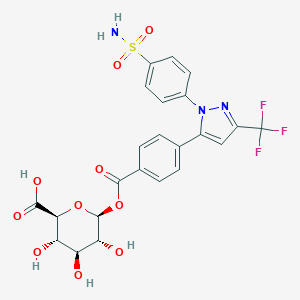
10-Doxylstearylsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
10-Doxylstearic acid has a wide range of applications in scientific research:
Biochemische Analyse
Cellular Effects
The effects of 10-Doxylstearic acid on various types of cells and cellular processes are primarily studied in the context of lipid bilayers. It has been found that the insertion of 10-Doxylstearic acid in the bilayer at a concentration of 1:70 produces local and global perturbations in the gel-like phase .
Molecular Mechanism
The mechanism by which 10-Doxylstearic acid exerts its effects at the molecular level is thought to be through its interaction with lipid bilayers. The doxyl reorientation senses the dynamics of the layers, determined by the correlation between the gauche defect transitions of the labeled alkyl chain and its environment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 10-Doxylstearic acid can be synthesized from 10-oxostearic acid methyl ester.
Industrial Production Methods: While specific industrial production methods for 10-Doxylstearic acid are not widely documented, the synthesis typically involves standard organic chemistry techniques, including esterification, reduction, and oxidation reactions .
Analyse Chemischer Reaktionen
Types of Reactions: 10-Doxylstearic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxazolidinyloxy group to other functional groups.
Substitution: The compound can participate in substitution reactions, where the oxazolidinyloxy group is replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Wirkmechanismus
The mechanism by which 10-Doxylstearic acid exerts its effects involves its free radical properties. The oxazolidinyloxy group acts as a spin label, allowing researchers to study the molecular dynamics and interactions within biological systems. The compound targets lipid membranes and proteins, providing insights into their structure and function .
Vergleich Mit ähnlichen Verbindungen
- 5-Doxylstearic acid
- 16-Doxylstearic acid
Comparison: 10-Doxylstearic acid is unique due to its specific position of the oxazolidinyloxy group, which affects its behavior and interactions in biological systems. Compared to 5-Doxylstearic acid and 16-Doxylstearic acid, 10-Doxylstearic acid offers distinct advantages in studying membrane dynamics and protein-lipid interactions due to its specific labeling position .
Eigenschaften
IUPAC Name |
9-(3-hydroxy-4,4-dimethyl-2-octyl-1,3-oxazolidin-2-yl)nonanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43NO4/c1-4-5-6-7-11-14-17-22(23(26)21(2,3)19-27-22)18-15-12-9-8-10-13-16-20(24)25/h26H,4-19H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQIPLZVWJLVOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1(N(C(CO1)(C)C)O)CCCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(2-fluorophenyl)methyl]-5,6-dihydroxy-1,3-diazepan-2-one](/img/structure/B129918.png)








![3-[(Aminocarbonyl)amino]-5-[4-(4-morpholinylmethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B129948.png)
![13-{[(3-N-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-10-deacetyl Baccatin III](/img/structure/B129951.png)
